Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate chemical properties and structural analysis
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate chemical properties and structural analysis
An In-Depth Technical Guide to Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Properties, Analysis, and Medicinal Chemistry Context
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate represents such a molecule, integrating the furan scaffold, a five-membered aromatic heterocycle, with a 3-hydroxyphenyl substituent. The furan nucleus is a prevalent feature in numerous pharmacologically active compounds, prized for its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems like benzene.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
Concurrently, the phenolic hydroxyl group is a critical functional group in many therapeutics, often playing a pivotal role in receptor binding through hydrogen bonding or influencing the compound's pharmacokinetic profile. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the chemical properties, structural features, and analytical methodologies for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, grounding this information in the broader context of its potential applications in drug discovery.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its development for any application. This section details the core physicochemical data and delves into the structural nuances of the title molecule.
Core Chemical Properties
The key identifying and physical properties of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate are summarized below. These data are essential for handling, characterization, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 834884-73-0 | [6][7][8] |
| Molecular Formula | C₁₂H₁₀O₄ | [6][7] |
| Molecular Weight | 218.21 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| Melting Point | 143-147 °C | [6][8] |
| SMILES | COC(=O)c1ccc(o1)-c2cccc(O)c2 | [6] |
| InChI Key | ZUIHUWQLICIWDI-UHFFFAOYSA-N | [6][7] |
Based on its structure, the compound is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethyl acetate, with limited solubility in water. The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.
Structural Analysis
The molecule's architecture dictates its chemical behavior and biological interactions. It consists of a central furan ring, substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 3-hydroxyphenyl ring.
Caption: Key structural features of the molecule.
The conjugation between the furan and phenyl rings suggests that the molecule is largely planar, a feature often crucial for intercalation or fitting into flat enzymatic binding pockets. Crystallographic studies of similar 5-phenylfuran compounds confirm this tendency towards planarity.[9] The phenolic hydroxyl group and the ester carbonyl oxygen are key sites for hydrogen bonding, which can dictate molecular interactions with biological targets.
PART 2: Synthesis and Spectroscopic Characterization
Verifying the identity and purity of a synthesized compound is a critical workflow in chemical and pharmaceutical research. This section outlines a probable synthetic route and the standard analytical protocols for structural confirmation.
Synthetic Strategy: Suzuki-Miyaura Coupling
A robust and widely used method for forming carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction. This approach is highly versatile and tolerant of various functional groups, making it an ideal choice for synthesizing the target molecule. The proposed workflow involves coupling a furan boronic acid or ester with a protected 3-halophenol.
Caption: Proposed workflow for synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis
-
Reactant Preparation: To an appropriately sized reaction vessel, add 3-hydroxyphenylboronic acid (1.0 equivalent), methyl 5-bromofuran-2-carboxylate (1.1 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Add a base, typically aqueous potassium carbonate (2.0 equivalents). Rationale: The base is crucial for the transmetalation step of the catalytic cycle. A biphasic solvent system is often effective for this reaction.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Rationale: An inert atmosphere prevents the degradation of the palladium catalyst.
-
Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.
Spectroscopic Verification Workflow
Following synthesis and purification, a suite of spectroscopic techniques is employed to confirm the structure and assess the purity of the final compound.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H and ¹³C NMR Data
While experimental spectra for this specific molecule are not widely published, chemical shifts can be accurately predicted based on the electronic effects of the substituents and data from analogous structures.[9][10]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Phenolic Proton | ~9.5 (broad s) | Singlet (broad) | Ar-OH |
| Aromatic Protons | 6.8 - 7.4 | Multiplet | Phenyl & Furan H |
| Ester Methyl | ~3.9 | Singlet | O-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Ester Carbonyl | ~159 | C =O |
| Aromatic Carbons | 108 - 158 | Phenyl & Furan C |
| Ester Methyl | ~52 | O-C H₃ |
Protocol for NMR Analysis [10]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation patterns, further structural information. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Predicted MS Data
-
Molecular Ion (M⁺): m/z = 218.0579 (for C₁₂H₁₀O₄).
-
Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (-•OCH₃, m/z = 187) or the entire methyl ester group (-•COOCH₃, m/z = 159).
Protocol for HRMS Analysis [9]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the spectrum in either positive or negative ion mode.
-
Data Analysis: Compare the experimentally observed exact mass of the molecular ion to the theoretical mass calculated for the formula C₁₂H₁₀O₄. A mass accuracy within 5 ppm is considered definitive confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| ~1725 | C=O stretch | Ester Carbonyl |
| 1600, 1500 | C=C stretch | Aromatic Rings |
| 1250 - 1050 | C-O stretch | Ester and Furan |
Protocol for FT-IR Analysis [10]
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of solid directly on the crystal.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
PART 3: Relevance in Drug Discovery and Medicinal Chemistry
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is not merely a chemical entity but a promising scaffold for drug discovery. The furan ring is a well-established pharmacophore. For instance, nitrofurantoin is a furan-containing antibiotic, and other derivatives have shown potent activity as anticancer and anti-inflammatory agents.[2][3]
The 3-hydroxyphenyl moiety is also of significant interest. Its position on the phenyl ring can influence binding selectivity compared to 2- or 4-substituted analogs. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a protein's active site. Furthermore, phenols are known antioxidants, a property that is relevant for developing treatments for diseases involving oxidative stress, such as neurodegenerative disorders.[5]
This molecule can serve as a starting point for the development of a chemical library. Potential modifications include:
-
Varying the ester group: To modulate solubility and cell permeability.
-
Modifying the phenyl ring: Introducing other substituents to explore structure-activity relationships (SAR).
-
Altering the position of the hydroxyl group: To probe the specific geometric requirements of a biological target.
Conclusion
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a well-defined chemical compound with significant potential as a building block in medicinal chemistry. Its synthesis is accessible through standard methodologies like the Suzuki-Miyaura coupling, and its structure can be unequivocally confirmed using a combination of NMR, MS, and IR spectroscopy. The convergence of the biologically active furan core with the versatile 3-hydroxyphenyl group makes this molecule a compelling candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and further investigate this promising scaffold.
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